

An In-Depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde

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Compound of Interest

Compound Name: 1,2-dimethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1274625

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 24134-12-1

This technical guide provides a comprehensive overview of **1,2-dimethyl-1H-imidazole-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses the broader biological significance of the imidazole scaffold, providing context for its potential applications in drug discovery and development.

Core Chemical and Physical Properties

1,2-dimethyl-1H-imidazole-5-carbaldehyde is a solid at room temperature with a molecular weight of 124.14 g/mol. Its chemical structure features a five-membered imidazole ring with methyl groups at positions 1 and 2, and a carbaldehyde (formyl) group at position 5. The presence of the aldehyde group and the imidazole nucleus makes it a versatile intermediate for further chemical modifications.

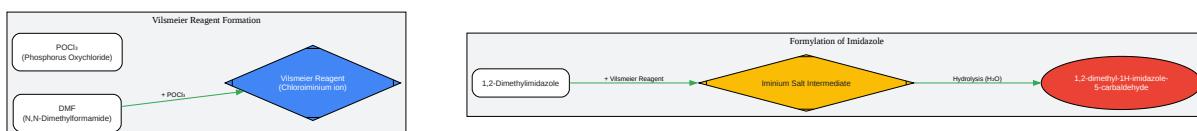
A summary of its key quantitative properties is presented in the table below for easy reference.

Property	Value	Source(s)
CAS Number	24134-12-1	
Molecular Formula	C ₆ H ₈ N ₂ O	
Molecular Weight	124.14 g/mol	
Physical Form	Solid	
Purity	≥97% (commercially available)	
Storage Temperature	2-8°C, under inert atmosphere	

Synthesis Pathway: The Vilsmeier-Haack Reaction

A plausible and widely used method for the formylation of electron-rich heterocyclic compounds like 1,2-dimethylimidazole is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the imidazole ring, yielding **1,2-dimethyl-1H-imidazole-5-carbaldehyde**.

The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (such as N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃). The electron-rich imidazole ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.



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Figure 1. Vilsmeier-Haack formylation of 1,2-dimethylimidazole.

A detailed experimental protocol, based on analogous reactions, is provided below. Note that optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the highest yields.

Experimental Protocol: Synthesis of **1,2-dimethyl-1H-imidazole-5-carbaldehyde**

- Materials:

- 1,2-dimethylimidazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

- Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1,2-dimethylimidazole (1 equivalent) in anhydrous DMF.
- Cool the solution to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

- Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **1,2-dimethyl-1H-imidazole-5-carbaldehyde**.
- Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Biological and Pharmacological Context

While specific biological data for **1,2-dimethyl-1H-imidazole-5-carbaldehyde** is not extensively available in the public domain, the imidazole scaffold is a well-established "privileged structure" in medicinal chemistry. Imidazole derivatives exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

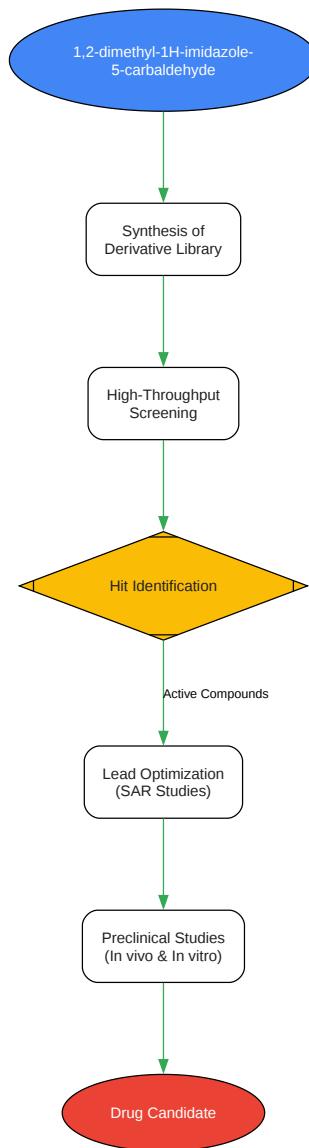
The imidazole ring is a key component of many biologically important molecules, including the amino acid histidine and purines. Its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes makes it a valuable pharmacophore in drug design.

The aldehyde functionality at the 5-position of **1,2-dimethyl-1H-imidazole-5-carbaldehyde** serves as a synthetic handle for the construction of more complex molecules. This allows for the exploration of a diverse chemical space in the search for novel therapeutic agents. For instance, the aldehyde can be converted into various other functional groups or used in condensation reactions to build larger molecular frameworks.

Potential Applications in Drug Discovery

Given the established biological importance of the imidazole nucleus, **1,2-dimethyl-1H-imidazole-5-carbaldehyde** represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The exploration of its reactivity and the biological evaluation of its derivatives could lead to the discovery of new drug candidates targeting a variety of diseases.

The general workflow for such a drug discovery program is outlined below.



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Figure 2. Drug discovery workflow starting from the core scaffold.

Conclusion

1,2-dimethyl-1H-imidazole-5-carbaldehyde is a readily accessible heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While specific biological data on this compound is limited, its structural features, particularly the presence of the versatile imidazole core and a reactive aldehyde group, make it an attractive

starting point for the development of novel, biologically active molecules. Further research into its synthesis, reactivity, and the biological properties of its derivatives is warranted to fully explore its therapeutic potential.

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